molecular formula C19H17N3O3 B2902862 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 2097933-19-0

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Número de catálogo: B2902862
Número CAS: 2097933-19-0
Peso molecular: 335.363
Clave InChI: VAKLMBASQHYZNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide ( 2097933-19-0) is a small molecule with a molecular formula of C 19 H 17 N 3 O 3 and a molecular weight of 335.4 g/mol . Its structure features an acetamide linker connecting a 5-cyclopropylpyridin-3-yl)methyl group to a 1,3-dioxo-2,3-dihydro-1H-isoindol (phthalimide) moiety, a scaffold recognized for its significant role in medicinal chemistry . Compounds containing the phthalimide group have demonstrated a wide range of potent biological activities in research settings. Notably, structurally related analogs have been extensively studied as potent and orally active inhibitors of key inflammatory targets, including phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α) . The inhibition of these pathways is a well-established mechanism for modulating the immune response, making such compounds valuable tools for investigating inflammatory and autoimmune diseases . Furthermore, the phthalimide core is a key structural feature in certain classes of Tumor Necrosis Factor (TNF) inhibitors, highlighting its potential in immunology and oncology research . This product is provided For Research Use Only and is intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Propiedades

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-17(21-9-12-7-14(10-20-8-12)13-5-6-13)11-22-18(24)15-3-1-2-4-16(15)19(22)25/h1-4,7-8,10,13H,5-6,9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKLMBASQHYZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Core Isoindol-1,3-dione Derivatives

The target compound shares its isoindol-1,3-dione core with multiple analogs, but substituents vary significantly:

Compound Name R1 (Isoindole Substituent) R2 (Acetamide Side Chain) Molecular Weight (g/mol) Key References
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-isoindol-2-yl)acetamide 5-cyclopropylpyridin-3-yl methyl - ~328.3 (calculated) -
N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide Benzyl 4-(2-hydroxyethoxy)phenyl 434.45
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide 4-Fluorophenylmethyl 4-(5-hydroxypentyloxy)phenyl 504.54
(1,3-Dioxo-isoindol-2-yl)methyl 4-methoxybenzoate - 4-methoxybenzoyloxy 297.28

Key Observations :

  • Fluorine substitution may increase binding affinity via polar interactions .
  • Side Chain Flexibility : Hydroxyalkoxy chains (e.g., pentyl, hexyl) in analogs like 13m and 13n () introduce hydrogen-bonding capacity, which could modulate enzyme inhibition .

Characterization Data

  • NMR and MS : Analogs are characterized by <sup>1</sup>H-NMR (δ 6.8–8.2 ppm for aromatic protons) and <sup>13</sup>C-NMR (δ 165–170 ppm for carbonyl groups) . Molecular ions (e.g., m/z 434.45 for 13b) confirm structures via HRMS .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide?

  • Methodological Answer :

  • Multi-step synthesis typically involves coupling the pyridine-cyclopropyl moiety with the isoindole-dione acetamide core. Key steps include nucleophilic substitution and amide bond formation.

  • Catalysts: Sodium hydroxide or similar bases facilitate deprotonation, while solvents like dimethylformamide (DMF) enhance reaction efficiency .

  • Optimization Strategy : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratios, catalyst loading) and identify optimal conditions via response surface methodology .

    • Data Table : Common Reaction Parameters
StepReagents/CatalystsSolventTemperature (°C)Yield (%)
1NaH, DMFDMF80–10060–75
2EDCI, HOBtTHF25–4050–65

Q. Which spectroscopic techniques are recommended for structural confirmation?

  • Methodological Answer :

  • 1H NMR : Confirm substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).
  • LC-MS : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₀H₁₈N₃O₃: 348.13).
  • Elemental Analysis : Validate %C, %H, %N to ±0.3% deviation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells).
  • Predictive Tools : Employ the PASS program to forecast bioactivity (e.g., Pa > 0.7 for kinase inhibition) before wet-lab validation .

Advanced Research Questions

Q. How can computational methods like molecular docking guide target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains). Focus on hydrogen bonds with pyridine-N and isoindole-dione carbonyl groups.
  • Validation : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Combine with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-protein complexes .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclopropyl → methyl substitution) to isolate pharmacophore contributions.
  • Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum-free conditions) and apply DOE to identify outlier variables .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :

  • Co-Solvents : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
  • Salt Formation : Screen with HCl or sodium citrate to improve crystallinity.
  • Nanoformulation : Use lipid nanoparticles (size < 200 nm via dynamic light scattering) for enhanced bioavailability.
  • DOE Approach : Optimize excipient ratios using a central composite design .

Q. How to design a comparative study with structural analogs to elucidate pharmacophore elements?

  • Methodological Answer :

  • Analog Synthesis : Replace cyclopropyl with methyl or phenyl groups; modify isoindole-dione to phthalimide.

  • Bioactivity Testing : Compare IC₅₀ values across analogs in kinase inhibition assays.

  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with activity .

    • Data Table : Example Analogs and Activities
Analog StructureIC₅₀ (μM)Target Protein
Cyclopropyl → Methyl12.3EGFR Kinase
Isoindole-dione → Phthalimide8.7Aurora Kinase A

Methodological Notes

  • Synthesis : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved reproducibility .
  • Data Analysis : Apply ICReDD’s computational-experimental feedback loop to refine reaction pathways and target predictions .
  • Ethical Compliance : Ensure all biological assays adhere to OECD guidelines for in vitro testing (e.g., cytotoxicity ≤ 10% in non-target cells).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.